Structural Differentiation: 2-Methoxyethylamino-2-oxoethyl Linker vs. Simpler N-Substituents in Quinoxaline-2-carboxamide Series
The target compound bears a 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl substituent at the carboxamide nitrogen. This differs fundamentally from the N-phenyl, N-benzyl, N-piperidinyl, and N-naphthylmethyl analogs described in the antimycobacterial and PASK inhibitor literature [1][2]. The ethylene-glycol-derived side chain introduces additional hydrogen-bond acceptors (ether oxygen, secondary amide) and increases topological polar surface area relative to simple alkyl or aryl substituents. No direct head-to-head comparison data are available for this specific compound against named analogs. The differentiation is therefore class-level and structural; procurement decisions must be guided by the user's specific pharmacophore or property requirements rather than by pre-existing comparative bioactivity data.
| Evidence Dimension | Structural uniqueness of the N-substituent among published quinoxaline-2-carboxamide series |
|---|---|
| Target Compound Data | 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl group; MW 364.41; tPSA ~105 Ų (calculated); H-bond acceptors: 5 |
| Comparator Or Baseline | Typical N-phenyl analog: MW ~263; tPSA ~55 Ų; H-bond acceptors: 3. Typical N-benzyl analog: MW ~277; tPSA ~55 Ų. |
| Quantified Difference | MW increase of ~87–101 Da; tPSA increase of ~50 Ų; two additional H-bond acceptors vs. N-phenyl quinoxaline-2-carboxamide. |
| Conditions | In silico calculated properties (SMILES: COCCNC(=O)CC1=CC=C(NC(=O)C2=CN=C3C=CC=CC3=N2)C=C1). |
Why This Matters
The distinct physicochemical profile may confer differential solubility, permeability, and target engagement that cannot be replicated by simpler analogs, making this compound a unique tool for exploring chemical space inaccessible to standard N-phenyl or N-benzyl quinoxaline-2-carboxamides.
- [1] Bouz, G. et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals 2021, 14(8), 768. DOI: 10.3390/ph14080768. View Source
- [2] US Patent 8,916,561 B2. Substituted quinoxaline compounds for the inhibition of PASK. Issued Dec. 23, 2014. View Source
